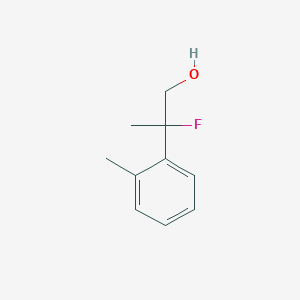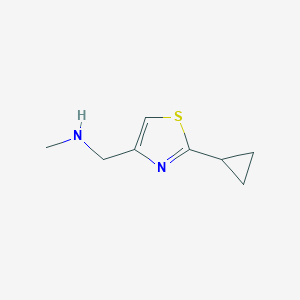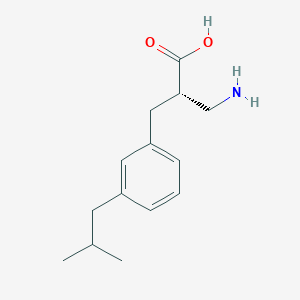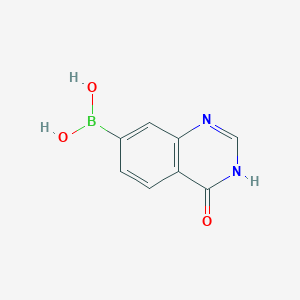
(4-Hydroxyquinazolin-7-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid is a boronic acid derivative featuring a quinazolinone core. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both boronic acid and quinazolinone moieties in its structure allows it to participate in diverse chemical reactions, making it a versatile building block for synthesizing complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid typically involves the reaction of 4-oxo-3,4-dihydroquinazoline derivatives with boronic acid reagents. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acid derivatives under mild conditions .
Industrial Production Methods
Industrial production of (4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes. The reaction conditions are optimized to ensure high yields and purity, often employing continuous flow reactors and automated systems to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, dihydroquinazoline derivatives, and various substituted quinazolinone compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the quinazolinone core can interact with various biological targets, modulating their function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Oxo-3,4-dihydroquinazolin-2-ylboronic acid
- 4-Oxo-3,4-dihydroquinazolin-6-ylboronic acid
- 4-Oxo-3,4-dihydroquinazolin-3-ylboronic acid
Uniqueness
(4-Oxo-3,4-dihydroquinazolin-7-yl)boronic acid is unique due to its specific substitution pattern on the quinazolinone core, which can influence its reactivity and biological activity. The position of the boronic acid group can affect the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C8H7BN2O3 |
|---|---|
Poids moléculaire |
189.97 g/mol |
Nom IUPAC |
(4-oxo-3H-quinazolin-7-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O3/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8/h1-4,13-14H,(H,10,11,12) |
Clé InChI |
ALGGLUOHISWYKI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C(=O)NC=N2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


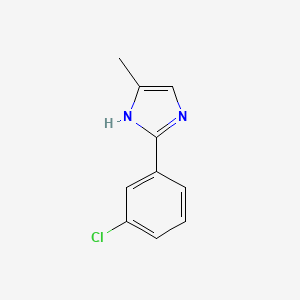

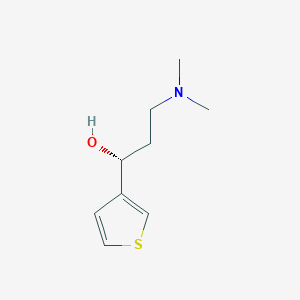
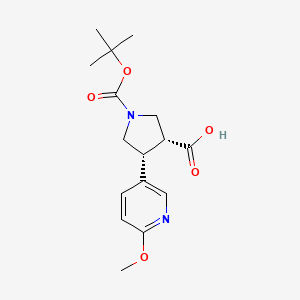
![1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-](/img/structure/B15221340.png)
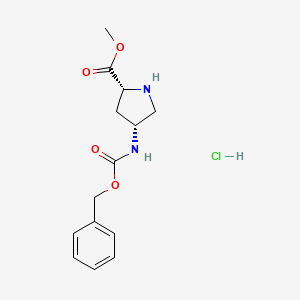
![6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B15221349.png)
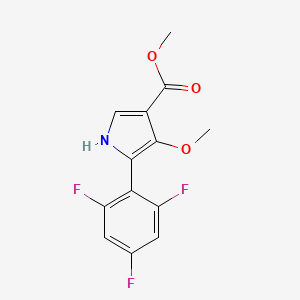
![(R)-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B15221368.png)
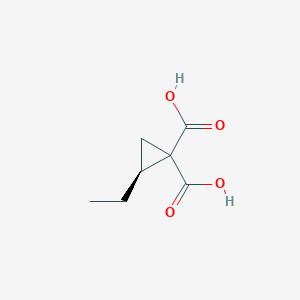
![(4aS,5R,6S,8aS)-5-[(2,5-dimethoxyphenyl)methyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one](/img/structure/B15221391.png)
